Baicalein 6-O-glucoside
Overview
Description
Baicalein 6-O-glucoside (BG) is a type of flavonoid, a type of compound found in various plants and fruits. It is known for its anti-inflammatory, anti-oxidant, anti-cancer, and anti-microbial activities. BG is also known to have a wide range of pharmacological effects, including neuroprotection, cardioprotection, and anti-diabetic effects. BG is found in a variety of plant species, such as Scutellaria baicalensis, Scutellaria lateriflora, and Scutellaria barbata. BG is also found in a variety of fruits, such as blueberries, cranberries, and grapes.
Scientific Research Applications
1. Enzymatic Synthesis
- Application Summary: Baicalein 6-O-glucoside has been used in the enzymatic synthesis of α-Glucosyl-Baicalin through transglucosylation via Cyclodextrin Glucanotransferase in water . This process enhances the water solubility of Baicalein, a biologically active flavone glucuronide with poor water solubility .
- Methods of Application: The transglucosylation of baicalin was achieved with CGTases from Thermoanaerobacter sp. and Bacillus macerans using α-cyclodextrin as a glucosyl donor . The synthesis of baicalin glucosides was optimized with CGTase from Thermoanaerobacter sp .
- Results: The water solubility of Baicalein-7-O-α-D-Glucuronidyl-(1→4′)-O-α-D-Glucopyranoside (BG1) increased by a factor of 188 in comparison to that of baicalin, while the same value for Baicalein-7-O-α-D-Glucuronidyl-(1→4′)-O-α-D-Maltoside (BG2) was increased by a factor of 320 . Both glucosides presented antioxidant and anti-glycation properties in the same order of magnitude as that of baicalin .
2. Anticancer Agent
- Application Summary: Baicalein, a flavonoid extract isolated from dried roots, possesses anti-cancer properties, such as suppressing cell growth and differentiation, inhibiting metastasis, accelerating apoptosis, and elevating autophagy .
- Methods of Application: The study aimed to determine whether Baicalein has the potential for therapeutic effects, such as arresting cancer cell growth via the MAPK pathway and apoptosis through ROS, 12-lipoxygenase, and PI3K/Akt .
- Results: The study determined that Baicalein possesses anti-cancer properties .
3. Bioconversion
- Methods of Application: A series of engineered whole-cell bioconversion systems were constructed in which the deletion of competitive genes and the introduction of exogenous UDP-glucose supply pathway, glucosyltransferase, rhamnosyltransferase, and the UDP-rhamnose synthesis pathway are made . Using these engineered strains, the precursor baicalein is able to be transformed into baicalein-7-O-glucoside and baicalein-7-O-rhamnoside, with high-titer production, respectively .
- Results: The further optimization of fermentation conditions led to the final production of 568.8 mg/L and 877.0 mg/L for baicalein-7-O-glucoside and baicalein-7-O-rhamnoside, respectively .
4. Pharmacological Activities
- Application Summary: Baicalein 6-O-glucoside has been found to possess diverse biological activities, such as anticancer, antibacterial, antiviral, anti-obesity, antidiabetic, anti-inflammatory as well as cytoprotective, neuroprotective and hepatoprotective . It also plays an important role in the prevention of coronary artery, asthma, and Alzheimer diseases .
5. Antioxidant
- Application Summary: Baicalein 6-O-glucoside has been found to possess antioxidant properties . This makes it a potential candidate for the development of natural antioxidant agents.
- Methods of Application: The antioxidant properties of Baicalein 6-O-glucoside can be studied using various in vitro assays such as DPPH radical scavenging assay, ABTS radical scavenging assay, and ferric reducing antioxidant power (FRAP) assay .
- Results: The results of these assays can provide quantitative data on the antioxidant capacity of Baicalein 6-O-glucoside .
6. Anti-Inflammatory
- Application Summary: Baicalein 6-O-glucoside has been found to possess anti-inflammatory properties . This makes it a potential candidate for the development of natural anti-inflammatory agents.
- Methods of Application: The anti-inflammatory properties of Baicalein 6-O-glucoside can be studied using various in vitro and in vivo models of inflammation .
- Results: The results of these studies can provide quantitative data on the anti-inflammatory capacity of Baicalein 6-O-glucoside .
properties
IUPAC Name |
5,7-dihydroxy-2-phenyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O10/c22-8-14-16(25)18(27)19(28)21(30-14)31-20-11(24)7-13-15(17(20)26)10(23)6-12(29-13)9-4-2-1-3-5-9/h1-7,14,16,18-19,21-22,24-28H,8H2/t14-,16-,18+,19-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYYPLMAODUDGW-QOUKUZOOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC4C(C(C(C(O4)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20498465 | |
Record name | 5,7-Dihydroxy-2-phenyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20498465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Baicalein 6-O-glucoside | |
CAS RN |
28279-72-3 | |
Record name | Baicalein 6-O-β-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28279-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,7-Dihydroxy-2-phenyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20498465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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